molecular formula C12H15N3O9 B13407822 3-(2,4-Dinitroanilino)-6-(hydroxymethyl)oxane-2,4,5-triol CAS No. 7253-54-5

3-(2,4-Dinitroanilino)-6-(hydroxymethyl)oxane-2,4,5-triol

Cat. No.: B13407822
CAS No.: 7253-54-5
M. Wt: 345.26 g/mol
InChI Key: YMQMVONSQIWFNM-UHFFFAOYSA-N
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Description

3-(2,4-Dinitroanilino)-6-(hydroxymethyl)oxane-2,4,5-triol is a complex organic compound that features both nitro and hydroxymethyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dinitroanilino)-6-(hydroxymethyl)oxane-2,4,5-triol typically involves multi-step organic reactions. The starting materials often include 2,4-dinitroaniline and a suitable oxane derivative. The reaction conditions may require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring safety protocols are in place, and implementing purification techniques to isolate the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dinitroanilino)-6-(hydroxymethyl)oxane-2,4,5-triol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The nitro groups can be reduced to amines under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group may yield aldehydes or acids, while reduction of nitro groups will produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in analytical chemistry.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2,4-Dinitroanilino)-6-(hydroxymethyl)oxane-2,4,5-triol involves its interaction with specific molecular targets. The nitro groups may participate in redox reactions, while the hydroxymethyl group can form hydrogen bonds or undergo further chemical modifications. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitroaniline: Shares the nitroaniline structure but lacks the oxane and hydroxymethyl groups.

    6-Hydroxymethyl-oxane-2,4,5-triol: Contains the oxane and hydroxymethyl groups but lacks the nitroaniline moiety.

Uniqueness

3-(2,4-Dinitroanilino)-6-(hydroxymethyl)oxane-2,4,5-triol is unique due to the combination of nitroaniline and oxane structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

7253-54-5

Molecular Formula

C12H15N3O9

Molecular Weight

345.26 g/mol

IUPAC Name

3-(2,4-dinitroanilino)-6-(hydroxymethyl)oxane-2,4,5-triol

InChI

InChI=1S/C12H15N3O9/c16-4-8-10(17)11(18)9(12(19)24-8)13-6-2-1-5(14(20)21)3-7(6)15(22)23/h1-3,8-13,16-19H,4H2

InChI Key

YMQMVONSQIWFNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC2C(C(C(OC2O)CO)O)O

Origin of Product

United States

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